molecular formula C15H23NO3S B2407006 N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenylmethoxyacetamide CAS No. 2319640-14-5

N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenylmethoxyacetamide

Cat. No. B2407006
CAS RN: 2319640-14-5
M. Wt: 297.41
InChI Key: OKDVRVSMLJFYBP-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenylmethoxyacetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPAA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MPAA involves the inhibition of the NF-κB pathway, which is a key pathway involved in inflammation and cancer. MPAA inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
MPAA has been shown to have anti-inflammatory and anti-cancer effects. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and induce apoptosis in cancer cells. MPAA has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using MPAA in lab experiments is its ability to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and cancer. This makes MPAA a potentially useful tool for studying these processes. However, one limitation of using MPAA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MPAA. One area of research could focus on the development of more efficient synthesis methods for MPAA. Another area of research could focus on the optimization of MPAA for use in cancer treatment. Additionally, further studies could investigate the potential use of MPAA in other disease states, such as autoimmune disorders.

Synthesis Methods

The synthesis of MPAA involves the reaction of 2-phenylmethoxyacetyl chloride with N-(2-methoxy-4-methylsulfanylbutyl)amine in the presence of triethylamine. This reaction results in the formation of MPAA as a white solid.

Scientific Research Applications

MPAA has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. MPAA has also been shown to have potential applications in the treatment of cancer, as it can induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-2-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-18-14(8-9-20-2)10-16-15(17)12-19-11-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDVRVSMLJFYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenylmethoxyacetamide

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